molecular formula C18H13F4N3OS B2886849 N-(3-fluorophenyl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 893390-95-9

N-(3-fluorophenyl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B2886849
CAS No.: 893390-95-9
M. Wt: 395.38
InChI Key: YEPGGHAHPUJLPN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an imidazole ring and a sulfanyl group. The presence of fluorine atoms suggests that it might have unique properties, as fluorine is highly electronegative and can significantly influence the chemical behavior of a molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an imidazole ring and fluorophenyl groups would likely contribute to its overall shape and properties .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The imidazole ring and sulfanyl group are both reactive and could participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could make it relatively stable and resistant to reactions .

Scientific Research Applications

Radioligand Synthesis for PET Imaging

One application involves the synthesis of radioligands for positron emission tomography (PET) imaging. For instance, fluoroproxyfan, a potential histamine H3 receptor ligand, was labeled with fluorine-18, facilitating clinical PET studies to image histamine H3 receptors (Iwata et al., 2000). This reflects the compound's relevance in neuroscience research, particularly in studying brain functions and disorders.

Development of Cancer Therapeutics

Another significant area of application is in the development of cancer therapeutics. Novel compounds, including imidazole derivatives, have been investigated for their potential as inhibitors targeting specific proteins involved in cancer progression. For example, studies on imidazole acyl urea derivatives as Raf kinase inhibitors showed promising antitumor activities, indicating the compound's potential in cancer treatment strategies (Zhu, 2015).

Antimicrobial and Anticancer Agents

Research into the antimicrobial and anticancer activities of novel imidazole-based ionic liquids demonstrated that these compounds could bind DNA with good affinity and exhibit considerable anticancer potential. This suggests their use as promising candidates for treating human cancers (Rezki et al., 2020).

Synthesis and Material Science

The compound and its derivatives have also found applications in material science. Studies on the synthesis and characterization of various imidazole and pyridine derivatives have highlighted their potential as room temperature ionic liquids (RTILs), useful in a variety of industrial and scientific applications due to their unique properties (Zhang et al., 2003).

Radiosensitizers for Cancer Treatment

Additionally, imidazo[2,1-b][1,3]benzothiazole derivatives have been synthesized and characterized for their roles as effective radiosensitizers and anticarcinogenic compounds. These findings demonstrate the compound's utility in enhancing the efficacy of radiation therapy against cancer (Majalakere et al., 2020).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. It could also involve investigating its biological activity and potential uses in medicine or other fields .

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F4N3OS/c19-13-4-2-5-14(10-13)24-16(26)11-27-17-23-7-8-25(17)15-6-1-3-12(9-15)18(20,21)22/h1-10H,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPGGHAHPUJLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F4N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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